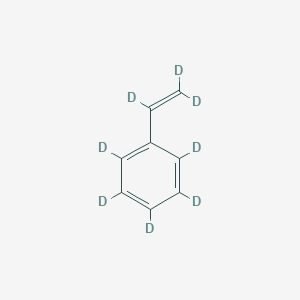

Styrene-d8

Description

Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.

Styrene is a vinylarene that is benzene carrying a vinyl group. It has been isolated from the benzoin resin produced by Styrax species. It has a role as a mutagen, a plant metabolite and a mouse metabolite. It is a vinylarene, a volatile organic compound and a member of styrenes.

Styrene is primarily used in the production of polystyrene plastics and resins. Acute (short-term) exposure to styrene in humans results in mucous membrane and eye irritation, and gastrointestinal effects. Chronic (long-term) exposure to styrene in humans results in effects on the central nervous system (CNS), such as headache, fatigue, weakness, and depression, CSN dysfunction, hearing loss, and peripheral neuropathy. Human studies are inconclusive on the reproductive and developmental effects of styrene; several studies did not report an increase in developmental effects in women who worked in the plastics industry, while an increased frequency of spontaneous abortions and decreased frequency of births were reported in another study. Several epidemiologic studies suggest there may be an association between styrene exposure and an increased risk of leukemia and lymphoma. However, the evidence is inconclusive due to confounding factors. EPA has not given a formal carcinogen classification to styrene.

Styrene is a natural product found in Oecophylla smaragdina, Punica granatum, and other organisms with data available.

Styrene can cause cancer according to The National Toxicology Program.

Styrene is found in alcoholic beverages. Styrene is present in cranberry, bilberry, currants, grapes, vinegar, parsley, milk and dairy products, whisky, cocoa, coffee, tea, roasted filberts and peanuts. Styrene is a flavouring ingredient. Polymers are used in ion-exchange resins in food processing. Indirect food additive arising from adhesives, oatings and packaging materials. Styrene, also known as vinyl benzene, is a colorless oily liquid that evaporates easily and has a sweet smell, although high concentrations confer a less pleasant odor. Styrene is the precursor to polystyrene and several copolymers. Low levels of styrene occur naturally in plants as well as a variety of foods such as fruits, vegetables, nuts, beverages, and meats. (Wikipedia) Styrene has been shown to exhibit signalling and catabolic functions (A7738, A7739). Styrene belongs to the family of Styrenes. These are organic compounds containing an ethenylbenzene moiety.

A colorless, toxic liquid with a strong aromatic odor. It is used to make rubbers, polymers and copolymers, and polystyrene plastics.

See also: Polistirex (monomer of); Calcium Polystyrene Sulfonate (monomer of); Polystyrene sulfonic acid (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Styrene-d8 chemical properties and specifications

An In-depth Technical Guide on the Core Chemical Properties and Specifications of Styrene-d8 for Researchers, Scientists, and Drug Development Professionals.

This compound, the deuterated analogue of styrene, serves as a crucial tool in a multitude of research and development applications. Its unique isotopic composition makes it invaluable for studies requiring mass differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, specifications, and common experimental applications of this compound.

Core Chemical Properties

This compound, also known as octadeuterostyrene or vinylbenzene-d8, is a colorless liquid.[1] The substitution of hydrogen atoms with deuterium imparts a higher molecular weight compared to styrene, a key feature leveraged in its applications.

| Property | Value | References |

| Molecular Formula | C₈D₈ | [1] |

| Linear Formula | C₆D₅CD=CD₂ | [2][3][4][5][6] |

| Molecular Weight | 112.20 g/mol | [1][2][5][6][7][8][9] |

| CAS Number | 19361-62-7 | [1][2][4][9][10] |

| Appearance | Colorless to light yellow liquid | [1][9][11][12] |

| Odor | Pungent, aromatic | [11][12] |

Physical and Spectroscopic Specifications

The physical and spectroscopic properties of this compound are well-characterized, ensuring its suitability for high-precision analytical and synthetic applications.

| Specification | Value | References |

| Density | 0.979 g/mL at 25 °C | [1][2][3][13][14][15] |

| Boiling Point | 145-146 °C | [2][3][14][15] |

| 50-51 °C at 25 mm Hg | [1][13] | |

| Melting Point | -31 °C | [2][3][14][15] |

| Refractive Index (n20/D) | 1.5445 | [2][3][13][14][15] |

| Isotopic Purity | ≥98 atom % D | [2][3][14][15] |

| Chemical Purity | ≥98% | [2][3][4][14][15] |

| Solubility in Water | 0.24 g/L at 20°C | [13] |

| Flash Point | 32 °C (closed cup) | [3][14] |

Commercial Specifications and Handling

This compound is commercially available from various suppliers, often with a stabilizer to prevent polymerization.

| Specification | Details | References |

| Common Stabilizers | 4-tert-Butylcatechol or BHT (Butylated hydroxytoluene) | [2][3][4][8][9][10][14][15] |

| Storage Temperature | 2-8°C, refrigerated, or in freezer (-20°C) | [2][3][4][11][14][15] |

| Handling Precautions | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. | [11] |

Experimental Protocols

Use of this compound as an Internal Standard for GC-MS Analysis of Styrene

This protocol outlines the use of this compound as an internal standard for the quantification of styrene in an environmental water sample. The principle lies in adding a known amount of the deuterated standard to the sample; since this compound has nearly identical chemical properties to styrene, it experiences similar extraction efficiency and chromatographic behavior. The mass difference allows for distinct detection by the mass spectrometer.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1000 µg/mL stock solution of Styrene (analyte) in methanol.

-

Prepare a 1000 µg/mL stock solution of this compound (internal standard) in methanol.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking different known amounts of the styrene stock solution into a clean matrix (e.g., deionized water).

-

To each calibration standard, add a constant, known amount of the this compound internal standard stock solution. A typical concentration for the internal standard is 10 µg/L.

-

The concentration range for styrene should bracket the expected concentration in the samples.

-

-

Sample Preparation:

-

Collect the water sample in a suitable container.

-

To a known volume of the sample (e.g., 10 mL), add the same constant amount of the this compound internal standard as used in the calibration standards.

-

Extract the analytes from the water sample using a suitable technique, such as liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for Styrene: m/z 104 (quantification), 78, 51 (qualifier).

-

Ions to Monitor for this compound: m/z 112 (quantification), 86, 58 (qualifier).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of this compound against the concentration of styrene for the calibration standards.

-

Calculate the same peak area ratio for the unknown sample.

-

Determine the concentration of styrene in the sample by using the calibration curve.

-

Monitoring Polymerization Kinetics using this compound

This protocol provides a general methodology for using this compound in a laboratory-scale free-radical polymerization to study the reaction kinetics. By analyzing samples at different time points, the rate of monomer consumption can be determined.

Methodology:

-

Reaction Setup:

-

In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a known amount of this compound.

-

Add a suitable solvent (e.g., toluene) and a free-radical initiator (e.g., benzoyl peroxide).

-

The total volume and the molar ratios of monomer to initiator should be calculated based on the desired experimental conditions.

-

-

Polymerization Reaction:

-

Purge the reaction mixture with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) to initiate the polymerization.

-

-

Monitoring the Reaction:

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.

-

-

Analysis of Monomer Conversion:

-

Determine the concentration of the remaining this compound monomer in each aliquot. This can be done using techniques such as:

-

Gas Chromatography (GC): A non-volatile internal standard (e.g., n-dodecane) can be added to each quenched aliquot before GC analysis to accurately quantify the remaining monomer.

-

NMR Spectroscopy: The disappearance of the vinyl proton signals of this compound in the ¹H NMR spectrum (or the corresponding signals in ²H NMR) can be monitored relative to an internal standard.

-

-

-

Kinetic Analysis:

-

Plot the concentration of this compound as a function of time.

-

From this data, the rate of polymerization can be calculated.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the conceptual relationships of this compound.

Caption: Workflow for quantification of styrene using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 5. researchgate.net [researchgate.net]

- 6. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Analysis of chlorinated styrenes in environmental samples using negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Deuterated Polystyrene -- Synthesis and uses for ultracold neutron bottles and the neutron EDM experiment | Semantic Scholar [semanticscholar.org]

- 11. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Styrene-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Styrene-d8 (perdeuterated styrene), a valuable isotopically labeled compound used in a variety of scientific applications, including as an analytical standard, in kinetic studies, and for the synthesis of deuterated polymers.[1][2] This document details the most common synthetic route, purification methodologies, and relevant characterization data.

Synthesis of this compound

The most well-documented laboratory-scale synthesis of this compound involves a two-step process starting from perdeuteriated phenylacetic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, 2-phenylethanol-d9, followed by dehydration to yield the final product, this compound.[1]

Primary Synthetic Pathway: Reduction and Dehydration

This method offers a high degree of isotopic incorporation and is a reliable route for the preparation of this compound.

1. Reduction of Perdeuteriated Phenylacetic Acid to 2-Phenylethanol-d9

Perdeuteriated phenylacetic acid is reduced to 2-phenylethanol-d9 using a powerful reducing agent, lithium aluminum deuteride (LAD), to ensure the preservation of the deuterium labels.

2. Dehydration of 2-Phenylethanol-d9 to this compound

The resulting deuterated alcohol is then dehydrated using a strong base, such as potassium hydroxide (KOH), to form the vinyl group, yielding this compound.[1]

Alternative Synthetic Pathways

While the reduction and dehydration route is well-established, other general methods for styrene synthesis could be adapted for the preparation of this compound, such as the Wittig and Grignard reactions.

-

Wittig Reaction: This method would involve the reaction of a deuterated phosphonium ylide with a deuterated benzaldehyde. For instance, benzaldehyde-d6 could be reacted with methyl-d3-triphenylphosphonium iodide in the presence of a strong base.[3]

-

Grignard Reaction: A deuterated Grignard reagent, such as phenyl-d5-magnesium bromide, could be reacted with a deuterated vinyl halide, like vinyl-d3-bromide.[4]

These methods offer alternative routes that may be advantageous depending on the availability of starting materials. However, specific, detailed protocols for the synthesis of this compound using these methods are not as readily available in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound from Perdeuteriated Phenylacetic Acid

This protocol is adapted from the method described by Werstiuk and Timmins.[1]

Step 1: Reduction of Perdeuteriated Phenylacetic Acid

-

To a slurry of lithium aluminum deuteride (LAD) (3.5 g) in dry diethyl ether (100 mL), slowly add a solution of perdeuteriated phenylacetic acid (10.2 g) in dry diethyl ether (100 mL).

-

Reflux the mixture for 8 hours.

-

Carefully quench the reaction by the slow addition of wet ether (25 mL), followed by water (50 mL).

-

Acidify the mixture with concentrated HCl.

-

Saturate the aqueous layer with NaCl and extract with diethyl ether (5 x 30 mL).

-

Wash the combined organic extracts with saturated aqueous NaHCO3 (30 mL).

-

Dry the organic layer over anhydrous Na2SO4, decolorize with activated carbon, filter, and remove the solvent by distillation.

-

Remove residual ether under vacuum to yield 2-phenylethanol-d9.

Step 2: Dehydration of 2-Phenylethanol-d9

-

Heat the 2-phenylethanol-d9 (8.2 g) with potassium hydroxide (KOH) pellets (3.7 g).

-

Rapidly distill the resulting this compound through a 15-cm Vigreux column into a receiver cooled with a dry ice/acetone bath.

-

Separate the this compound from any co-distilled water.

-

Dry the this compound over anhydrous Na2SO4.

Purification of this compound

Crude this compound is purified to remove any unreacted starting materials, byproducts, and residual solvent. Given styrene's propensity to polymerize at elevated temperatures, vacuum distillation is the preferred method of purification.[5]

Protocol 2: Purification by Vacuum Distillation

-

Set up a vacuum distillation apparatus with a round-bottom flask containing the crude this compound and a magnetic stir bar. Ensure all glass joints are properly sealed.

-

Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), if not already present.[2]

-

Apply a vacuum to the system. A water aspirator can typically achieve a pressure of around 18-20 mmHg.[5]

-

Gently heat the distillation flask while stirring.

-

Collect the this compound fraction at the appropriate boiling point for the given pressure. The boiling point of non-deuterated styrene is approximately 40-42 °C at 20 mmHg.

-

Store the purified this compound at a low temperature (-20°C to 8°C) in the presence of a stabilizer to prevent polymerization.[6]

Data Presentation

Table 1: Synthesis and Purification Data for this compound

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Perdeuteriated Phenylacetic Acid | [1] |

| Reducing Agent | Lithium Aluminum Deuteride (LAD) | [1] |

| Dehydrating Agent | Potassium Hydroxide (KOH) | [1] |

| Overall Yield (similar deuterated styrene) | 65% | [1] |

| Purification | ||

| Method | Vacuum Distillation | [5] |

| Typical Pressure | ~18-20 mmHg | [5] |

| Boiling Point (non-deuterated) | ~40-42 °C at 20 mmHg | |

| Stabilizer | 4-tert-Butylcatechol (TBC) or BHT | [2][6] |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Isotopic Purity | ||

| Isotopic Distribution (by MS) | 0.5% d4, 6.0% d5, 12.6% d6, 37.0% d7, 44.0% d8 | [1] |

| Deuterium Content (Commercial) | ≥98 atom % D | [6] |

| NMR Data | ||

| 2H NMR (in CHCl3) | δ 5.1 (trans-D-2), 5.6 (cis-D-2), 6.6 (D-1), 7.1-7.4 (aromatic Ds) | [1] |

| Deuterium Distribution (from 2H NMR) | 1.88 D at C-2, 0.73 D at C-1, 4.56 D in the aromatic ring | [1] |

| Physical Properties | ||

| Molecular Formula | C8D8 | [6] |

| Molecular Weight | 112.20 g/mol | [6] |

| Boiling Point (atm) | 145-146 °C | [6] |

| Density | 0.979 g/mL at 25 °C | [6] |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound | ZEOTOPE [zeotope.com]

- 3. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. murov.info [murov.info]

- 6. 苯乙烯-d8 ≥98 atom % D, ≥98% (CP), contains 4-t-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

Physical properties of deuterated styrene

An In-depth Technical Guide to the Physical Properties of Deuterated Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated styrene, particularly the perdeuterated isotopologue styrene-d8 (C₈D₈), is a critical compound in various scientific and industrial fields. As the heavy isotope analogue of styrene (C₈H₈), its unique physical properties, stemming from the substitution of hydrogen with deuterium, make it an invaluable tool. Deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to provide solvent signals that do not interfere with the analyte's spectrum.[1] Furthermore, the distinct mass and vibrational frequencies of C-D bonds compared to C-H bonds are leveraged in kinetic isotope effect studies, mechanistic elucidations, and as internal standards for mass spectrometry.[1][2]

This guide provides a comprehensive overview of the core physical properties of deuterated styrene, details common experimental protocols for its handling and characterization, and visualizes key workflows and conceptual relationships.

Physical and Chemical Properties

The primary physical differences between this compound and its non-deuterated counterpart arise from the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu). This mass difference influences properties such as density, molecular weight, and vibrational frequencies, which in turn affect macroscopic properties like boiling point and refractive index.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound (perdeuterated styrene) and provides values for standard styrene (styrene-h8) for comparison.

| Property | This compound (C₈D₈) | Styrene-h8 (C₈H₈) |

| CAS Number | 19361-62-7[1][3][4][5][6] | 100-42-5[7][8][9] |

| Molecular Formula | C₈D₈[1][3][4] | C₈H₈[8][9] |

| Molecular Weight | 112.20 g/mol [6] | 104.15 g/mol [8][9] |

| Appearance | Colorless liquid[3][4] | Colorless to yellowish liquid |

| Melting Point | -31 °C[1][4][5][6][10] | -30.6 °C[11] |

| Boiling Point | 145-146 °C (at 760 mmHg)[6][10] | 145 °C (at 760 mmHg)[11] |

| 50-51 °C (at 25 mmHg)[3][4][5] | ||

| Density | 0.979 g/mL at 25 °C[3][4][6] | 0.909 g/cm³ at 20 °C |

| Refractive Index | n20/D 1.5445[4][6] | n20/D 1.5469 |

| Flash Point | 31 °C / 88 °F[1][3][4][5] | 31 °C[11] |

| Vapor Pressure | ~6 hPa at 20 °C[10] | 5 mmHg at 20 °C |

| Water Solubility | 0.24 g/L at 20 °C[4][5] | 0.3 g/L at 20 °C |

Spectroscopic Properties

The substitution of hydrogen with deuterium causes significant, predictable shifts in spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, signals for deuterated positions are absent. In ²H (Deuterium) NMR, the spectrum shows signals corresponding to the deuterated positions, which can be used to confirm the extent and location of deuteration.[12][13]

-

Infrared (IR) Spectroscopy : The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D bond vibrates at a lower frequency (ca. 2100-2300 cm⁻¹) than the corresponding C-H bond (ca. 2850-3100 cm⁻¹). This shift is readily observable in the IR spectrum and serves as a key diagnostic tool for confirming deuteration. The IR spectrum of non-deuterated styrene shows characteristic peaks for sp² C-H bonds in the 3000-3100 cm⁻¹ range and for the C=C double bonds between 1500-1680 cm⁻¹.[14]

Experimental Protocols

Accurate determination and utilization of deuterated styrene's properties require meticulous experimental procedures, from synthesis and purification to characterization.

Synthesis of Deuterated Styrene

While various methods exist, a common laboratory-scale approach involves the catalytic hydrogen isotope exchange (HIE) of styrene or its precursors.

Methodology: Base-Catalyzed α-Deuteration

This protocol describes a method for selective deuteration at the α-position of the vinyl group.[15][16]

-

Reaction Setup : A solution of styrene in a deuterated solvent, such as DMSO-d₆, is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst and Deuterium Source : A base catalyst (e.g., potassium tert-butoxide, KOtBu) is added to the solution. A deuterated alcohol, such as methanol-d₄ (CD₃OD), is introduced as the deuterium source. The concentration of the alcohol is critical to achieving high selectivity and yield.[15]

-

Reaction : The mechanism proceeds via a reversible addition of the deuterated alcohol to the styrene double bond, which facilitates the selective incorporation of deuterium at the α-position.[16]

-

Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted. The deuterated styrene is then purified, typically by column chromatography or distillation, to remove the catalyst and any side products.

Purification of Styrene Monomer

Commercial styrene, whether deuterated or not, contains inhibitors (e.g., 4-tert-butylcatechol) to prevent polymerization during storage.[2][6] These inhibitors must be removed before use in most polymerization reactions or sensitive applications.

Methodology: Inhibitor Removal

-

Alkaline Wash : The styrene monomer is washed with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to extract the acidic phenolic inhibitor.[17]

-

Water Wash : The organic layer is subsequently washed with deionized water to remove any residual NaOH.

-

Drying : The washed styrene is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄), calcium chloride (CaCl₂), or calcium hydride (CaH₂).[17]

-

Filtration/Distillation : The dried liquid is separated from the drying agent by filtration. For very high purity, it can be distilled under reduced pressure.[17]

-

Column Chromatography : An alternative and common method is to pass the styrene through a column of activated neutral or basic alumina.[17][18]

Characterization of Physical Properties

Standard analytical techniques are employed to verify the physical properties of the purified deuterated styrene.

-

Melting and Boiling Point : Determined using a differential scanning calorimeter (DSC) for the melting point and a distillation apparatus with accurate temperature and pressure monitoring for the boiling point.

-

Density : Measured using a pycnometer or a digital density meter at a controlled temperature.

-

Refractive Index : Measured using a calibrated refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

-

Spectroscopic Analysis : ¹H NMR, ²H NMR, and FT-IR spectroscopy are used to confirm the isotopic purity, structure, and absence of protonated impurities.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language help visualize the logical flow of experiments and the fundamental principles governing the properties of deuterated styrene.

Caption: Experimental workflow for the purification and characterization of deuterated styrene.